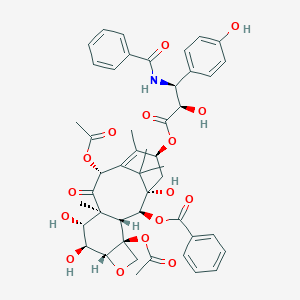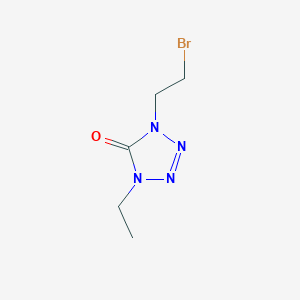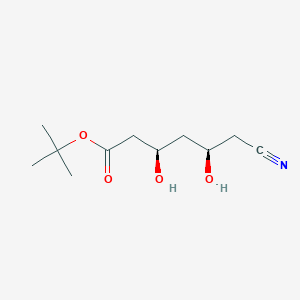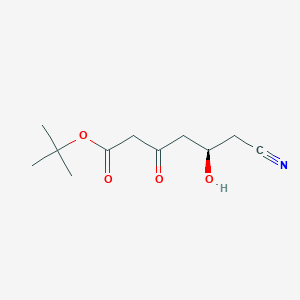
6,3'-p-Dihydroxypaclitaxel
Overview
Description
Synthesis Analysis
The synthesis of 6,3'-p-Dihydroxypaclitaxel involves the hydroxylation of paclitaxel by cytochrome P450 enzymes. Specifically, studies have shown that CYP2C8 and CYP3A4 are key enzymes in the metabolism of paclitaxel, leading to the production of this dihydroxylated metabolite. This biotransformation is an essential aspect of paclitaxel's metabolism in humans, influencing its pharmacokinetics and pharmacodynamics (Monsarrat et al., 1998).
Molecular Structure Analysis
The molecular structure of 6,3'-p-Dihydroxypaclitaxel is characterized by the addition of hydroxyl groups at specific positions on the paclitaxel molecule, altering its physicochemical properties and biological activity. Ion mobility mass spectrometry and tandem mass spectrometry studies have provided insights into the structural characterization of paclitaxel and its metabolites, including 6,3'-p-Dihydroxypaclitaxel, highlighting the significance of hydroxylation in determining the metabolite's distinct gas phase structures (Lee et al., 2016).
Scientific Research Applications
Reduced Cytotoxicity and Myelotoxic Effects : Paclitaxel metabolites, including 6,3'-p-Dihydroxypaclitaxel, exhibit reduced cytotoxicity and myelotoxic effects in cancer cell lines, making them valuable for exploring their biological activities and as calibration standards (Sparreboom et al., 1995).
Pharmacokinetics and Drug Resistance : Understanding the pharmacokinetics, drug activity, and resistance of Paclitaxel can be enhanced by analyzing its metabolites, including 6,3'-p-Dihydroxypaclitaxel, through advanced techniques like ion mobility mass spectrometry and tandem mass spectrometry (Lee et al., 2016).
Quantification Methods : Various studies have developed sensitive methods for the simultaneous quantification of Paclitaxel and its metabolites, including 6,3'-p-Dihydroxypaclitaxel, in human plasma. These methods are crucial for evaluating treatment toxicity and efficiency, especially in cancer therapies (Gréen et al., 2006; Fernández-Peralbo et al., 2014).
Metabolic Pathways and Individual Differences : Research indicates that individual differences in Paclitaxel metabolism may be linked to mRNA expression of specific enzymes, with one enzyme being the primary metabolic pathway for Paclitaxel (Taniguchi et al., 2005).
Safety in Altered Liver Function : Paclitaxel infusion, and by extension its metabolites, have been found to be safe and well-tolerated in patients with altered liver function, a crucial aspect in chemotherapy treatments (Huizing et al., 1995).
Tissue Distribution and Excretion : Studies have also looked into the tissue distribution, metabolism, and excretion of Paclitaxel and its metabolites in animal models, providing insights into its biological processing (Sparreboom et al., 1995, 1996).
Drug Interactions and Effectiveness : The metabolism of Paclitaxel in human liver microsomes and the impact of various drugs on this process have been studied, highlighting significant interactions that can affect the effectiveness of cancer treatment (Bun et al., 2003; Desai et al., 1998).
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO16/c1-23-30(62-43(58)33(52)32(26-17-19-29(51)20-18-26)48-41(56)27-13-9-7-10-14-27)21-47(59)40(63-42(57)28-15-11-8-12-16-28)36-45(6,38(55)35(61-24(2)49)31(23)44(47,4)5)37(54)34(53)39-46(36,22-60-39)64-25(3)50/h7-20,30,32-37,39-40,51-54,59H,21-22H2,1-6H3,(H,48,56)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGNAWLXHJUEM-FJMWQILYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,3'-p-Dihydroxypaclitaxel | |
CAS RN |
157230-10-9 | |
| Record name | Benzenepropanoic acid, β-(benzoylamino)-α,4-dihydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157230-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,3'-p-Dihydroxypaclitaxel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157230109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)









